molecular formula C8H16ClN3 B6222432 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride CAS No. 2758002-42-3

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride

Cat. No.: B6222432
CAS No.: 2758002-42-3
M. Wt: 189.7
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Description

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride is a heterocyclic organic compound It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylimidazole with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then purified through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives.

Scientific Research Applications

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: A simpler imidazole derivative with one methyl group.

    4,5-dimethylimidazole: An imidazole derivative with two methyl groups at different positions.

    1H-imidazole-4-amine: An imidazole derivative with an amino group at the 4-position.

Uniqueness

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride is unique due to the presence of both methyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

2758002-42-3

Molecular Formula

C8H16ClN3

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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